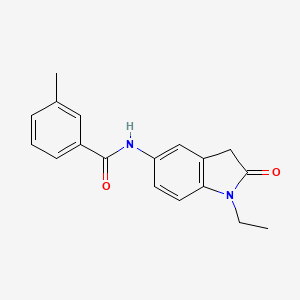

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide

説明

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide is a synthetic small molecule featuring a 2-oxoindoline core substituted at the 5-position with a benzamide group. The indole moiety is further modified with a 1-ethyl group, while the benzamide carries a 3-methyl substituent. Its structural uniqueness lies in the combination of ethyl and methyl substituents, which may influence solubility, metabolic stability, and target binding compared to analogs.

特性

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-20-16-8-7-15(10-14(16)11-17(20)21)19-18(22)13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWLGCGKDBMLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Amide Formation: The final step involves the formation of the amide bond between the indole derivative and 3-methylbenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

化学反応の分析

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

作用機序

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Indoline-Benzamide Family

Key structural analogs include compounds with variations in substituents on the indole ring and benzamide group. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:

Key Structural and Functional Differences

- The 3-methylbenzamide group contrasts with methoxy (Compound 95) or heterocyclic (Compound 64) substituents. Methyl groups are electron-donating, which may stabilize aromatic interactions in target binding compared to electron-withdrawing groups .

Synthetic Complexity :

- The ethyl and methyl groups likely require multi-step synthesis, including N-alkylation (e.g., using ethyl halides) and amide coupling, similar to procedures for Compound 95 .

- In contrast, simpler analogs like Compound 63 are synthesized via direct amidation of 2-oxoindoline-5-amine with benzoyl chloride .

Physicochemical and Spectroscopic Data Comparison

Table 2: Analytical Data for Selected Compounds

| Property | Target Compound | Compound 63 | Compound 95 | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide |

|---|---|---|---|---|

| Molecular Weight | ~322.4 g/mol (calc.) | 268.3 g/mol | 377.4 g/mol | 221.3 g/mol |

| Melting Point | Not reported | 280–282°C | >300°C | 98–100°C |

| 1H NMR (δ, ppm) | Not reported | 10.2 (s, NH), 7.8–7.4 | 10.5 (s, NH), 8.1–6.9 | 7.8–7.3 (Ar-H), 3.6 (OH) |

| Key Functional Groups | Ethyl, methyl | None | Imidazole, methoxy | Hydroxy, dimethyl |

Notes:

- The target compound’s 3-methylbenzamide group would likely show aromatic protons near δ 7.2–7.8 ppm, similar to Compound 63 .

- High melting points (>300°C) in analogs like Compound 95 suggest strong intermolecular interactions (e.g., hydrogen bonding), which the target compound may share .

Implications for Drug Development

生物活性

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP | 3.2292 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.859 Ų |

The compound features an indole ring fused with a benzamide moiety, which contributes to its biological activity and pharmacological properties.

Anticancer Properties

Research indicates that N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide exhibits anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. For example, it has been reported to affect the mitotic spindle formation in centrosome-amplified cancer cells, leading to multipolar spindles and subsequent cell death .

- Targeting Specific Proteins : The compound has shown potential in inhibiting specific proteins involved in cancer cell survival, such as HSET (KIFC1). High-throughput screenings revealed micromolar inhibition of HSET, which is crucial for the survival of certain cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide has demonstrated antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial protein synthesis or interfering with metabolic pathways essential for bacterial growth.

The biological activity of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases and mitochondrial dysfunction.

- Cell Cycle Arrest : It causes cell cycle arrest at various phases, particularly G2/M phase, preventing cancer cells from dividing and proliferating.

Study 1: Inhibition of HSET

A notable study investigated the structure–activity relationship (SAR) of analogs related to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide. The study found that modifications to the benzamide moiety significantly affected potency against HSET. For instance, compounds with a methyl substituent para to the amide linkage retained activity, while ortho-substituted analogs exhibited reduced potency .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against Mycobacterium abscessus. The findings indicated that it could effectively inhibit bacterial growth by targeting essential enzymatic pathways involved in protein synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。